Cas no 481-20-9 (5b-Cholestane)
5β-Cholestane is a saturated sterane derivative of cholesterol, characterized by its all-trans ring junction configuration. This compound serves as a valuable reference standard in lipid research, particularly in the analysis of sterol metabolism and bile acid biosynthesis. Its rigid, planar structure makes it useful for studying membrane dynamics and sterol-protein interactions. 5β-Cholestane is also employed as a biomarker in geochemical studies to assess organic matter diagenesis and petroleum maturation. The compound's stability and well-defined stereochemistry facilitate precise chromatographic calibration and mass spectrometric applications. Its hydrophobic nature allows for investigations into lipid bilayer properties and sterol transport mechanisms.

5b-Cholestane structure
5b-Cholestane 化学的及び物理的性質
名前と識別子
-
- coprostane
- 5β-Cholestane
- ßαα (20R)-Cholestane
- β
- 5β
- -Cholestane
- Pseudocholestane
- ßαα (20R)-Cholestane100µg
- Q14523666
- Coprostane [MI]
- Koprostan
- Cholestane #
- 5b-Cholestane
- beta-Cholestane
- UNII-6P255N992E
- Cholestane, (5beta)-
- (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
- LMST01010085
- (5beta)-cholestane
- 5beta-Cholestane
- CHEBI:35517
- DTXSID501025616
- .beta.-Cholestane
- 5.beta.-Cholestane
- 5
- A-cholestane
- 481-20-9
- MFCD00067141
- CS-0185716
- Cholestane, (5.beta.)-
- (5beta)-Cholestane; (20R)-5beta(H),14alpha(H),17alpha(H)-Cholestane; Coprostane; Pseudocholestane; beta-Cholestane
- 6P255N992E
- HY-W127488
- 5-I(2)-cholestane
- (5b)-Cholestane
- 5betaCholestane
- b-Cholestane
-
- インチ: InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3
- InChIKey: XIIAYQZJNBULGD-UHFFFAOYSA-N
- ほほえんだ: CC(C)CCCC(C)C1CCC2C3CCC4CCCCC4(C)C3CCC12C
計算された属性
- せいみつぶんしりょう: 372.375601531g/mol
- どういたいしつりょう: 372.375601531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 11.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.9119
- ゆうかいてん: 72°
- ふってん: 437.07°C (rough estimate)
- 屈折率: nD88 1.4884
- ようかいせい: 未確定
- ひせんこうど: D11 +25.1° (c = 2 in CHCl3)
5b-Cholestane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C431705-10mg |
5b-Cholestane |
481-20-9 | 10mg |
$181.00 | 2023-05-18 | ||
TRC | C431705-100mg |
5b-Cholestane |
481-20-9 | 100mg |
$ 1438.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214759-50mg |
Coprostane, |
481-20-9 | 50mg |
¥1015.00 | 2023-09-05 | ||
TRC | C431705-50mg |
5b-Cholestane |
481-20-9 | 50mg |
$741.00 | 2023-05-18 | ||
TRC | C431705-25mg |
5b-Cholestane |
481-20-9 | 25mg |
$397.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214759-50 mg |
Coprostane, |
481-20-9 | 50mg |
¥1,015.00 | 2023-07-10 | ||
A2B Chem LLC | AG19908-100mg |
COPROSTANE |
481-20-9 | 100mg |
$1517.00 | 2024-04-19 |
5b-Cholestane 関連文献
-
Mark S. Palmquist,Max C. Gruschka,Jovelt M. Dorsainvil,Abigail O. Delawder,Tiana M. Saak,Mary K. Danielson,Jonathan C. Barnes Polym. Chem. 2022 13 2115
-
2. 606. Steroids. Part XIII. Catalytic hydrogenation of 3α- and 3β-substituted Δ4-steroidsC. W. Shoppee,B. D. Agashe,G. H. R. Summers J. Chem. Soc. 1957 3107
-
Han Wang,Qun Shen,Fan Zhang,Yongxia Fu,Yiqing Zhu,Liangxing Zhao,Chao Wang,Qingyu Zhao Food Funct. 2023 14 4866
-
4. 353. Steroids and walden inversion. Part XI. Acetolysis of the coprostanyl halidesR. J. Bridgewater,C. W. Shoppee J. Chem. Soc. 1953 1709
-
5. Steroids and walden inversion. Part XXVI. 4β-Methoxycholest-5-ene, 6β-methoxycholest-4-ene, and related compoundsD. N. Jones,J. R. Lewis,C. W. Shoppee,G. H. R. Summers J. Chem. Soc. 1955 2876
-
6. Steroids. Part IX. The catalytic hydrogenation of 3α-substituted Δ5-steroidsJ. R. Lewis,C. W. Shoppee J. Chem. Soc. 1955 1365
-
7. 116. Structural and stereochemical investigations of cyclic bases. Part I. 3-(Tertiary amino)-steroidsB. B. Gent,J. McKenna J. Chem. Soc. 1956 573
-
8. 157. 3(β) : 6(β)-Dihydroxycholanic acid, an epimeride of hyodeoxycholic acidJames S. Moffatt J. Chem. Soc. 1947 812
-
Han Wang,Qun Shen,Fan Zhang,Yongxia Fu,Yiqing Zhu,Liangxing Zhao,Chao Wang,Qingyu Zhao Food Funct. 2023 14 4866
-
10. 335. The 11-oxo- and 12-oxo-derivatives of cholest-4-en-3-oneDavid N. Kirk,Vladimir Petrow J. Chem. Soc. 1959 1691
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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:481-20-9)COPROSTANE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ